N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine
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Overview
Description
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a propane-1,3-diamine backbone substituted with methyl and phenylethyl groups. This compound is a colorless liquid with a strong ammonia-like odor and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine typically involves a multi-step process:
Step 1: The reaction of propane-1,3-diamine with formaldehyde to form an intermediate.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces secondary or tertiary amines .
Scientific Research Applications
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s amine groups and phenylethyl substituents, which facilitate binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but with dimethyl groups instead of phenylethyl groups.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups and is used in similar applications.
Uniqueness
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is unique due to its phenylethyl substituents, which confer distinct chemical properties and biological activities. These substituents enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
931107-54-9 |
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Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N'-methyl-N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-6-4-7-12-19)21-15-10-16-22(3)18(2)20-13-8-5-9-14-20/h4-9,11-14,17-18,21H,10,15-16H2,1-3H3/t17-,18-/m1/s1 |
InChI Key |
BWJCAFNAGFVFDF-QZTJIDSGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCCN(C)[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCN(C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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